![molecular formula C12H10N2O3S B2390004 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide CAS No. 892846-73-0](/img/structure/B2390004.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide
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Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. In
Scientific Research Applications
Synthesis
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)cyclopropanecarboxamide involves starting from commercially available reactants, such as sesamol and 1,2,4,5-tetrachlorobenzene. The core unit can be prepared straightforwardly, followed by lithiation and derivatization of the benzene ring to fine-tune its photophysical properties .
Applications
a. Fluorescent Labeling: The compound’s fluorescence properties make it ideal for labeling biological molecules, cells, or tissues. Researchers can use it to visualize and track specific targets in biological systems.
b. Optical Sensors: Due to its long fluorescence lifetime and photostability, N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)cyclopropanecarboxamide is well-suited for optical sensors. It can detect changes in environmental conditions, such as pH, metal ions, or biomolecules.
c. Bioimaging: In live-cell imaging and microscopy, this compound can serve as a fluorescent probe. Its absorption and emission properties allow researchers to visualize cellular processes and structures.
d. Drug Delivery: Researchers explore its potential as a drug carrier due to its compact size and stability. By conjugating therapeutic agents to the dye, it could enhance drug delivery to specific tissues or cells.
e. Photodynamic Therapy: The compound’s fluorescence can be harnessed for photodynamic therapy (PDT). When exposed to light, it generates reactive oxygen species, which can selectively destroy cancer cells.
f. Material Science: In material science, this compound may find applications in optoelectronic devices, sensors, and luminescent materials.
g. Chemical Sensing: Its fluorescence response to specific analytes makes it useful for chemical sensing applications, such as detecting pollutants or environmental contaminants.
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-11(6-1-2-6)14-12-13-7-3-8-9(17-5-16-8)4-10(7)18-12/h3-4,6H,1-2,5H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJKDEHDUZKAON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824173 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide |
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